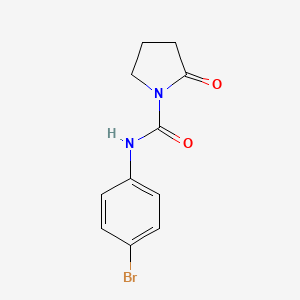
N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide typically involves the reaction of 4-bromoaniline with a suitable pyrrolidine derivative. One common method is the condensation of 4-bromoaniline with 2-oxopyrrolidine-1-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with other compounds to form new amide or imine bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in the presence of a suitable nucleophile can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential antimicrobial and antiproliferative properties.
Medicine: The compound is being investigated for its potential use in cancer therapy.
作用機序
The mechanism of action of N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth . Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)maleimide: This compound shares the bromophenyl group but has a different core structure, leading to distinct chemical properties and applications.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: This compound also contains a bromophenyl group but differs in its additional functional groups and overall structure.
Uniqueness
N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring and carboxamide group make it a versatile compound for various synthetic and research applications .
特性
CAS番号 |
63986-78-7 |
|---|---|
分子式 |
C11H11BrN2O2 |
分子量 |
283.12 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-5-9(6-4-8)13-11(16)14-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16) |
InChIキー |
KZIGVNHEMKYMTF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14493368.png)
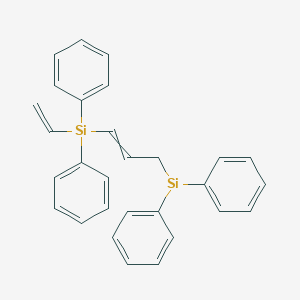
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)

![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
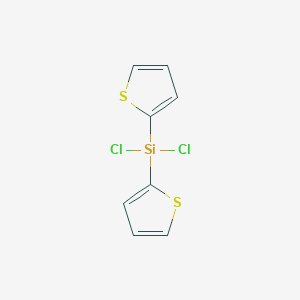
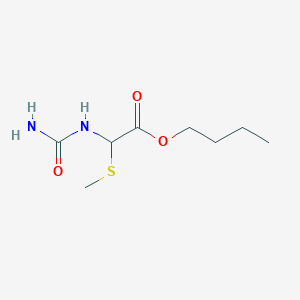
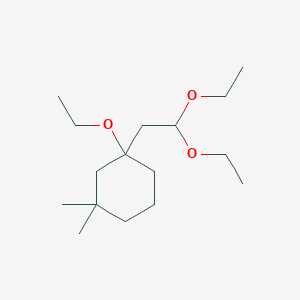
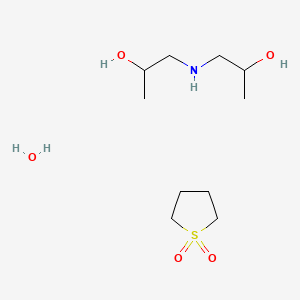
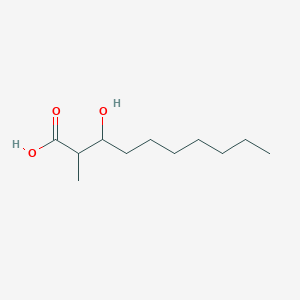
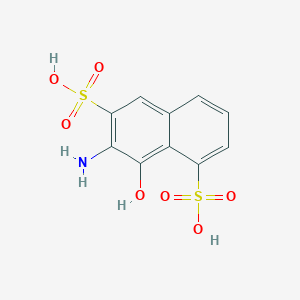
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
